

An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Methylpiperazine-d7

Cat. No.: B15553929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Methylpiperazine-d7** (CAS Number: 1219802-98-8). This deuterated analog of 2-methylpiperazine is a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies. This document consolidates available data to facilitate its use in a laboratory setting.

Core Chemical Properties

2-Methylpiperazine-d7, systematically named (\pm)-2-Methylpiperazine-2,3,3,5,5,6,6-d7, is a stable isotope-labeled compound.^[1] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. While specific experimental data for the d7-analog is limited, the physicochemical properties of its non-deuterated counterpart, 2-methylpiperazine (CAS: 109-07-9), offer valuable insights.^[2]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **2-Methylpiperazine-d7** and, for comparative purposes, its non-deuterated form.

Table 1: Chemical Identifiers and Properties of **2-Methylpiperazine-d7**

Property	Value	Source
Chemical Name	(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7	[1]
CAS Number	1219802-98-8	[1][2]
Molecular Formula	C ₅ H ₅ D ₇ N ₂	InvivoChem
Molecular Weight	107.21 g/mol	InvivoChem
Synonyms	(±)-2-Methylpiperazine-d7	[2]

Table 2: Physicochemical Properties of 2-Methylpiperazine (Non-deuterated)

Property	Value	Source
CAS Number	109-07-9	[2][3]
Molecular Formula	C ₅ H ₁₂ N ₂	[3]
Molecular Weight	100.16 g/mol	[3]
Appearance	White to yellow crystalline powder and chunks	[2][4]
Melting Point	61-63 °C	
Boiling Point	155 °C at 763 mmHg	
Solubility	Soluble in water	[2]
SMILES	CC1CNCCN1	
InChI	1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3	
InChI Key	JOMNTHCQHJPVAZ-UHFFFAOYSA-N	

Chemical Structure

The fundamental structure of **2-Methylpiperazine-d7** consists of a piperazine ring with a methyl group at the 2-position. In this deuterated isotopologue, seven hydrogen atoms are substituted with deuterium.

Caption: 2D structure of **2-Methylpiperazine-d7**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **2-Methylpiperazine-d7** are not readily available in the public domain. However, general methodologies for the synthesis and analysis of 2-methylpiperazine and its derivatives can be adapted by skilled researchers.

Synthesis

The synthesis of unlabeled 2-methylpiperazine has been reported through various methods, including the photocatalytic cyclization of N-(β -hydroxypropyl)ethylenediamine. A typical procedure involves the irradiation of the starting material in a non-aqueous solvent with a semiconductor-zeolite composite catalyst under a stream of oxygen.

A general synthetic approach for deuterated compounds involves using deuterated starting materials or reagents in a synthetic route established for the non-deuterated analog. For **2-Methylpiperazine-d7**, this could potentially involve the use of deuterated propylene glycol or deuterated ethylenediamine in a cyclocondensation reaction.

Analysis

The identity and purity of **2-Methylpiperazine-d7** are typically confirmed using a combination of analytical techniques:

- **Mass Spectrometry (MS):** This is a primary technique for confirming the molecular weight and the degree of deuterium incorporation. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the seven deuterium atoms.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy is used to confirm the absence of protons at the labeled positions. ^{13}C NMR can also be employed to verify the carbon skeleton.

- High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment. For piperazine and its derivatives, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection.

Applications in Research and Drug Development

2-Methylpiperazine and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds, including antiviral and anticancer agents. The deuterated form, **2-Methylpiperazine-d7**, is particularly valuable in:

- Pharmacokinetic (PK) Studies: It can be used as an internal standard in LC-MS/MS assays to accurately quantify the non-deuterated drug candidate in biological matrices.
- Metabolism Studies: Isotope tracing studies using **2-Methylpiperazine-d7** can help in the identification and quantification of metabolites.
- Enzyme Inhibition Assays: It can be used to study the mechanism of enzymes involved in the metabolism of drugs containing the 2-methylpiperazine moiety.

In conclusion, **2-Methylpiperazine-d7** is a crucial analytical tool for researchers and drug development professionals. While specific experimental data for this deuterated compound is sparse, the information available for its non-deuterated counterpart provides a solid foundation for its application in the laboratory.

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